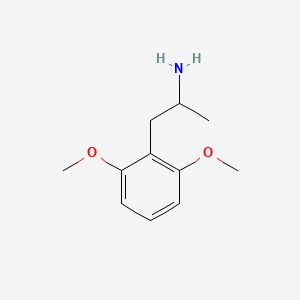
2,6-Dimethoxyamphetamine
Description
2,6-Dimethoxyamphetamine (2,6-DMA) is a positional isomer of dimethoxy-substituted phenethylamines, characterized by methoxy groups at the 2- and 6-positions of the phenyl ring. It belongs to a broader class of hallucinogenic amphetamines, which are structurally defined by substitutions on the aromatic ring and the ethylamine side chain. Its synthesis typically involves bromination or reductive amination of dimethoxybenzaldehyde precursors, as detailed in chromatographic and synthetic studies .
Properties
CAS No. |
23690-14-4 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
OHGNLLDQBKOWJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=C1OC)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,6-Dimethoxyamphetamine typically involves the following steps:
Addition Reaction:
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction:
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Chemical Reactions Analysis
2,6-Dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
2,6-Dimethoxyamphetamine has several scientific research applications, including:
Chemistry: It is used in the study of synthetic routes and reaction mechanisms.
Biology: It is used to study the effects of psychoactive substances on biological systems.
Medicine: It is used in the development of new therapeutic agents and the study of drug interactions.
Industry: It is used in the production of various chemical intermediates and as a reference standard in analytical laboratories
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as an inhibitor of the 5-hydroxytryptamine receptor, leading to increased levels of serotonin in the synaptic cleft. This results in altered mood, perception, and cognition .
Comparison with Similar Compounds
Structural and Reactivity Comparison with Regioisomeric Dimethoxyamphetamines
The six regioisomeric dimethoxyamphetamines (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMA) exhibit distinct chemical behaviors despite nearly identical molecular weights and similar mass spectra. Differentiation relies on chromatographic methods or bromination reactions:
- Bromination Patterns: 2,6-DMA: Bromination yields 3-Br-2,6-DMA as the major product. 3,5-DMA: Forms 2,6-dibrominated derivatives as the primary product, unlike other isomers . 2,5-DMA: Preferentially brominates at the 4-position to produce DOB (4-Br-2,5-DMA), a potent hallucinogen .
Pharmacological Mechanisms: Positional Isomerism and Receptor Interactions
The position of methoxy groups critically influences receptor selectivity and mechanism of action:
- 2,5-DMA and Derivatives (e.g., DOM, DOB): Directly activate serotonin 5-HT₂ receptors and α-adrenergic receptors, lacking indirect norepinephrine release in vascular tissues .
- 3,4-DMA and 4-Methoxyamphetamines: Indirectly induce vasoconstriction via norepinephrine release, with weaker 5-HT₂ affinity .
- However, the steric hindrance from 2,6-substitution may reduce receptor binding efficacy compared to 2,5-DMA .
Legal Status and Derivatives
- Controlled Substances: 2,5-DMA derivatives (e.g., DOB, DOC, DOI, 2C-B) are explicitly listed in controlled substance regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


